

# Application Notes and Protocols: Relamorelin (TFA) for Diabetic Gastroparesis Studies

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## Compound of Interest

Compound Name: Relamorelin tfa

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Introduction Diabetic gastroparesis (DG) is a debilitating chronic disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms such as nausea, vomiting, bloating, and abdominal pain.[1][2] It significantly impacts patients' quality of life and glycemic control.[3] Relamorelin (also known as RM-131) is a potent, synthetic pentapeptide analog of the endogenous hormone ghrelin.[4][5] As a selective agonist for the ghrelin receptor (GHSR-1a), relamorelin has been investigated for its prokinetic properties to improve gastric motility and alleviate the symptoms of DG.[1][4] These notes provide a summary of dosages, clinical trial data, and protocols from key studies.

## Mechanism of Action

Relamorelin mimics the action of ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach.[2][4] It binds to the ghrelin receptor (GHSR-1a), a G-protein coupled receptor, with a higher affinity and greater stability than its natural ligand.[4][6] Activation of the GHSR-1a in the gastrointestinal tract is believed to stimulate smooth muscle contractions and increase gastric motility through the vagal nerve and other pathways, thereby accelerating gastric emptying.[1][6]

**Caption:** Relamorelin signaling pathway via the GHSR-1a receptor.

## Summary of Clinical Trial Data

Relamorelin has been evaluated in several Phase 2 clinical trials for diabetic gastroparesis. The data below summarizes the key designs and outcomes from the Phase 2a (NCT01571297) and Phase 2b (NCT02357420) studies.

Table 1: Summary of Relamorelin Phase 2 Clinical Trial Designs

Parameter	Phase 2a Study (NCT01571297)	Phase 2b Study (NCT02357420)
Objective	Evaluate effects on gastric emptying (GE) and symptoms.[7]	Evaluate efficacy on symptoms and GE across a dose range.[8][9]
Population	204 adults with DG (Type 1 or 2 Diabetes).[7][10]	393 adults with moderate to severe DG (Type 1 or 2 Diabetes).[8][9]
Dosages	10 µg once daily (QD) or twice daily (BID) vs. Placebo.[7][10]	10 µg, 30 µg, or 100 µg twice daily (BID) vs. Placebo.[8][9]
Administration	Subcutaneous injection.[7]	Subcutaneous injection.[8][11]
Duration	4 weeks.[10]	12 weeks.[8][9]

| Primary Endpoint | Change in gastric emptying half-time ( $t_{1/2}$ ).[7] | Change from baseline in vomiting frequency.[8][9] |

Table 2: Efficacy of Relamorelin in Phase 2b Study (12 Weeks, BID Dosing)

Outcome Measure	Placebo (n=104)	Relamorelin 10 µg (n=98)	Relamorelin 30 µg (n=109)	Relamorelin 100 µg (n=82)
Change in Composite DG Symptom Score*	Baseline	Significant reduction vs. Placebo (P < .05)[8]	Significant reduction vs. Placebo (P < .05)[8]	Significant reduction vs. Placebo (P < .05)[8]
Acceleration of Gastric Emptying	<1% change	~12% acceleration (P < .05)[8][9]	~12% acceleration (P < .05)[8][9]	Significant acceleration (P = .051)[8][9]
Reduction in Vomiting Frequency	Baseline	75% reduction from baseline (Not significant vs. Placebo)[8]	75% reduction from baseline (Not significant vs. Placebo)[8]	75% reduction from baseline (Not significant vs. Placebo)[8]

\*Composite score includes nausea, abdominal pain, postprandial fullness, and bloating.

Table 3: Key Safety Findings (Phase 2b)

Adverse Event Profile	Observation
Overall Safety	Generally safe and well tolerated.[8][9]
Glycemic Control	Dose-related worsening of glycemic control noted in 14.5% of patients receiving relamorelin, with some requiring insulin adjustments.[8][9]
HbA1c & Glucose	Dose-related increases in HbA1c and fasting blood glucose were statistically significant.[10]

| Discontinuations | Treatment-emergent adverse event (TEAE)-related discontinuations were proportionally higher in relamorelin groups than placebo.[10] |

## Experimental Protocols

The following protocol outlines a typical methodology for a Phase 2b, randomized, double-blind, placebo-controlled study based on published trial designs.[8][11][12]

**3.1 Study Objective** To evaluate the efficacy, safety, and dose-response of subcutaneously administered relamorelin over 12 weeks in patients with moderate to severe diabetic gastroparesis.

### 3.2 Patient Population (Inclusion Criteria)

- Adults aged 18-75 years with a diagnosis of Type 1 or Type 2 diabetes.[10]
- HbA1c  $\leq$  11.0%.[8]
- Confirmed delayed gastric emptying via a standardized test (e.g.,  $^{13}\text{C}$ -spirulina Gastric Emptying Breath Test with  $t_{1/2} > 79$  minutes).[8]
- Moderate to severe symptoms, defined by a Gastroparesis Cardinal Symptom Index-Daily Diary (GCSI-DD) score of  $\geq 2.6$ .[8]
- History of vomiting.[12]

### 3.3 Study Design and Procedures

- Screening Phase: Confirm eligibility, obtain informed consent, and collect baseline medical history and laboratory data.
- Placebo Run-in (2 Weeks): A single-blind placebo run-in period to establish baseline symptom severity and ensure patient compliance with e-diary entries.[8]
- Randomization: Eligible patients are randomized (e.g., in a 1:1:1:1 ratio) to receive placebo or one of the relamorelin dose arms (10  $\mu\text{g}$ , 30  $\mu\text{g}$ , or 100  $\mu\text{g}$ ).[8][11]
- Treatment Period (12 Weeks): Patients self-administer the assigned treatment via subcutaneous injection twice daily (e.g., before breakfast and dinner).
- Assessments:
  - Symptom Diaries: Patients record daily scores for nausea, abdominal pain, bloating, and postprandial fullness (0-10 scale), as well as the frequency of vomiting episodes.[8][9]

- Gastric Emptying: A Gastric Emptying Breath Test (GEBT) is performed at baseline and at the end of the treatment period (Week 12).[8]
- Safety Monitoring: Adverse events are recorded at each study visit. Laboratory tests, including HbA1c and fasting blood glucose, are monitored throughout the study.[10]
- Data Analysis: The primary endpoint (e.g., change in vomiting frequency) and secondary endpoints (e.g., change in GCSI-DD composite score, change in GE t<sub>1/2</sub>) are analyzed using mixed-effects models for repeated measures (MMRM).[8][9]

**Caption:** Workflow for a Phase 2b diabetic gastroparesis clinical trial.

## Dosage Considerations and Rationale

Clinical studies have explored a dose range from 10 µg to 100 µg administered twice daily.[8] While all doses showed a significant effect on improving the composite score of gastroparesis symptoms, the 10 µg and 30 µg doses demonstrated a statistically significant acceleration of gastric emptying compared to placebo.[8][9]

A critical consideration in dosage selection is the dose-dependent effect on glycemic control. Higher doses of relamorelin were associated with a greater incidence of hyperglycemia-related adverse events.[10] This observation suggests a therapeutic window where the prokinetic benefits are maximized while metabolic side effects are minimized. Based on the overall efficacy and safety profile from Phase 2 trials, the 10 µg BID dose was selected for further investigation in Phase 3 studies.[4][13]

**Caption:** Relamorelin dose-response relationship in DG studies.

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